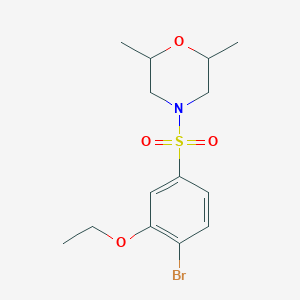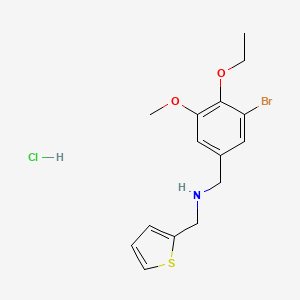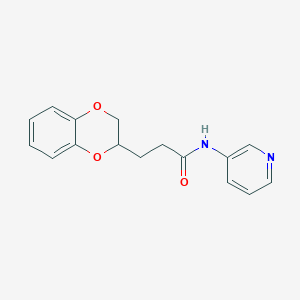![molecular formula C14H23BrCl2N2O2 B4178979 N-[(5-bromo-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B4178979.png)
N-[(5-bromo-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
描述
N-[(5-bromo-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a synthetic organic compound that belongs to the class of substituted benzylamines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride typically involves multiple steps:
Bromination: The starting material, 2-methoxybenzylamine, undergoes bromination to introduce the bromine atom at the 5-position.
Morpholine Substitution: The brominated intermediate is then reacted with morpholine under suitable conditions to form the desired product.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of 2-methoxybenzylamine.
Substitution: Formation of 5-substituted-2-methoxybenzylamine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in manufacturing processes.
作用机制
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The presence of the bromine atom and morpholine ring may enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine: Lacks the bromine atom, which may result in different chemical and biological properties.
N-(5-chloro-2-methoxybenzyl)-2-(4-morpholinyl)ethanamine: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
N-(5-bromo-2-methoxybenzyl)-2-(4-piperidinyl)ethanamine: Substitutes the morpholine ring with a piperidine ring, which may affect its pharmacological profile.
Uniqueness
N-[(5-bromo-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is unique due to the combination of its bromine atom, methoxy group, and morpholine ring
属性
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2.2ClH/c1-18-14-3-2-13(15)10-12(14)11-16-4-5-17-6-8-19-9-7-17;;/h2-3,10,16H,4-9,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAFBSOBQVRSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4178904.png)
![2-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B4178914.png)
![2-(4-biphenylyloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4178918.png)
![4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4178928.png)

![N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide](/img/structure/B4178937.png)

![3,4-dimethoxy-N-methyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4178957.png)
![4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4178971.png)
![4-[2-({5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4178981.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide](/img/structure/B4178987.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4178999.png)
![7-(3-fluorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4179008.png)
